N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone
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Overview
Description
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is a chemical compound with a complex structure that includes a benzoyl group, a methylethyl group, and a phenylnitrone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone typically involves the reaction of benzoyl chloride with isopropylamine to form N-(1-benzoyl-1-methylethyl)amine. This intermediate is then reacted with a suitable nitrone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-1-methylethylamine: Similar structure but lacks the nitrone group.
Acrylic acid 1-benzoyl-1-methylethyl ester: Contains a benzoyl and methylethyl group but differs in the ester functionality.
1-Nitro-2-(1-benzoyl-1-methylethyl)benzene: Similar benzoyl and methylethyl groups but includes a nitro group instead of a nitrone.
Uniqueness
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is unique due to the presence of the nitrone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzeneamine oxide |
InChI |
InChI=1S/C16H17NO3/c1-16(2,15(18)13-9-5-3-6-10-13)17(19,20)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
InChI Key |
SXFVEXPCTWCXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)[N+](C2=CC=CC=C2)(O)[O-] |
Origin of Product |
United States |
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